molecular formula C22H23NO4 B6149778 4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid CAS No. 1694007-54-9

4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid

Cat. No.: B6149778
CAS No.: 1694007-54-9
M. Wt: 365.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is a synthetic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions .

Preparation Methods

The synthesis of 4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane .

Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, including the coupling of amino acids and the removal of protecting groups .

Mechanism of Action

The mechanism of action of 4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar compounds to 4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid include other Fmoc-protected amino acids such as:

    Fmoc-Lys-OH:

    Fmoc-Asp(OAll)-OH:

    Fmoc-Glu(OtBu)-OH:

The uniqueness of this compound lies in its specific structure, which includes a cyclopropyl group. This structural feature can impart unique properties to the peptides synthesized using this compound .

Properties

CAS No.

1694007-54-9

Molecular Formula

C22H23NO4

Molecular Weight

365.4

Purity

95

Origin of Product

United States

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